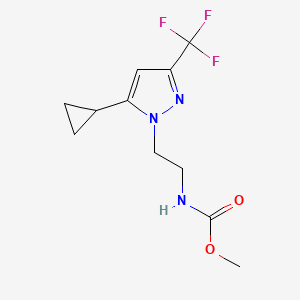

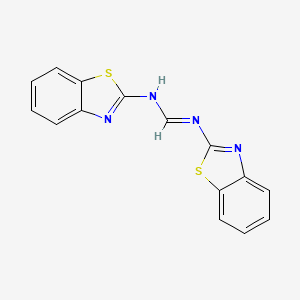

![molecular formula C18H29ClN2O2 B2564059 N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride CAS No. 2418680-80-3](/img/structure/B2564059.png)

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide; hydrochloride is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound is also known by its abbreviated name, A-836,339. It is a selective cannabinoid receptor type 2 (CB2) agonist, which means that it binds to CB2 receptors in the body and triggers a response.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chemical Transformations

Research in the field of asymmetric synthesis and chemical transformations provides insight into methods for creating amino acids and other derivatives from various starting materials, demonstrating the versatility of chemical compounds in the synthesis of biologically relevant molecules. For instance, Oppolzer, Tamura, and Deerberg (1992) explored the asymmetric synthesis of α‐amino acids and α‐N‐hydroxyamino acids from N‐Acylbornane‐10,2‐sultams, showcasing a practical approach to synthesizing diastereoisomerically pure, crystalline N-hydroxyamino-acid derivatives, which were further converted into various amino acids (Oppolzer, Tamura, & Deerberg, 1992).

Enzymatic Studies and Isotope Effects

The N-demethylation of tertiary amines was studied by Abdel-Monem (1975), revealing insights into the enzymatic processes involved and highlighting the significance of kinetic isotope effects in biochemical reactions. This research can help understand the metabolic pathways and transformations of similar compounds (Abdel-Monem, 1975).

Chemical Reactivity and Applications

Studies by Coutts and Southcott (1990) on the conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement provide insights into the chemical reactivity and potential applications of phenolic compounds in synthesizing anilines and related structures, which are crucial in pharmaceuticals and dyestuffs (Coutts & Southcott, 1990).

Polymer and Material Science

In polymer and material science, the synthesis of water-soluble aminoaryloxy-methylamino cosubstituted polyphosphazenes by Gwon (2001) showcases the potential of incorporating amino-functional groups into polymers for the development of biologically active carrier materials. This research underscores the importance of functional polymers in medical applications and drug delivery systems (Gwon, 2001).

Propiedades

IUPAC Name |

N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2.ClH/c1-17(2,22-15-10-6-5-7-11-15)16(21)20-14-18(19)12-8-3-4-9-13-18;/h5-7,10-11H,3-4,8-9,12-14,19H2,1-2H3,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIYJXZSNJVPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1(CCCCCC1)N)OC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

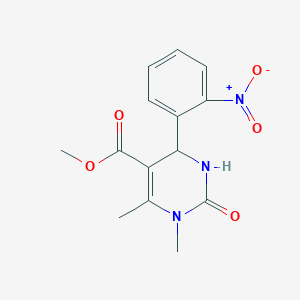

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)

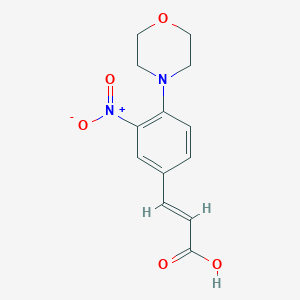

![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

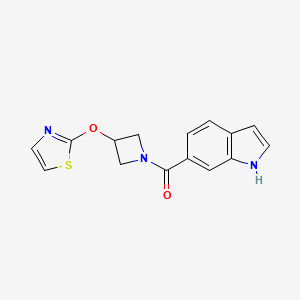

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)

![(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2563990.png)

![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)

![2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B2563996.png)

![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)

![2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile](/img/structure/B2563999.png)